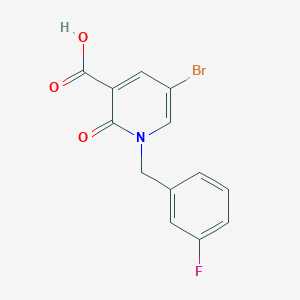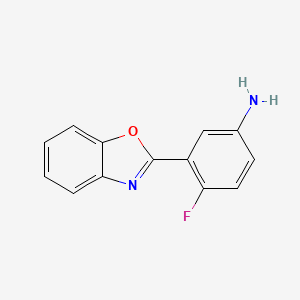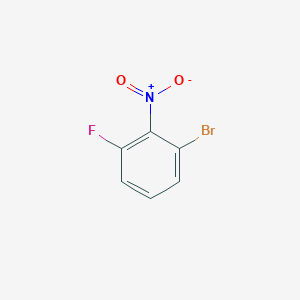![molecular formula C17H18O2 B1273266 3-[4-(4-Methylphenyl)phenoxy]butan-2-one CAS No. 449737-08-0](/img/structure/B1273266.png)
3-[4-(4-Methylphenyl)phenoxy]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Methylphenyl)phenoxy]butan-2-one is a synthetic compound known for its psychoactive properties. It is a potent agonist of the cannabinoid receptors, which play a crucial role in regulating various physiological processes in the body.
Preparation Methods
The synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one involves several steps. The primary synthetic route includes the reaction of 4-methylphenyl with phenoxybutanone under controlled conditions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
3-[4-(4-Methylphenyl)phenoxy]butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-[4-(4-Methylphenyl)phenoxy]butan-2-one has several scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: It is used to investigate the role of cannabinoid receptors in various physiological processes.
Medicine: It has potential therapeutic applications in the treatment of conditions such as chronic pain and inflammation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by binding to cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The binding of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one to these receptors activates signaling pathways that lead to its physiological effects .
Comparison with Similar Compounds
3-[4-(4-Methylphenyl)phenoxy]butan-2-one is similar to other synthetic cannabinoids, such as JWH-018 and AM-2201. it is unique in its specific chemical structure, which contributes to its distinct pharmacological profile. Similar compounds include:
JWH-018: Another synthetic cannabinoid with a different chemical structure but similar effects.
AM-2201: A synthetic cannabinoid with a similar mechanism of action but different potency and duration of effects.
Properties
IUPAC Name |
3-[4-(4-methylphenyl)phenoxy]butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12-4-6-15(7-5-12)16-8-10-17(11-9-16)19-14(3)13(2)18/h4-11,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGMPPFPANVKLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383130 |
Source


|
| Record name | 3-[4-(4-methylphenyl)phenoxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449737-08-0 |
Source


|
| Record name | 3-[4-(4-methylphenyl)phenoxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

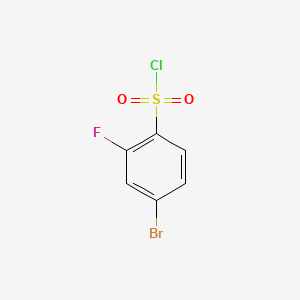
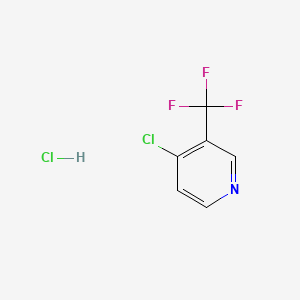

![3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B1273190.png)
![5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B1273191.png)
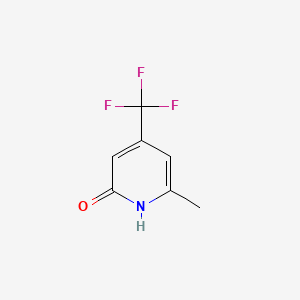
![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol](/img/structure/B1273196.png)
